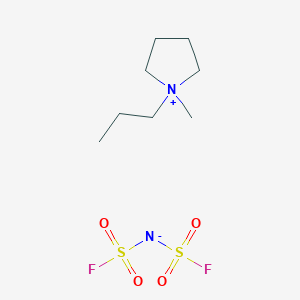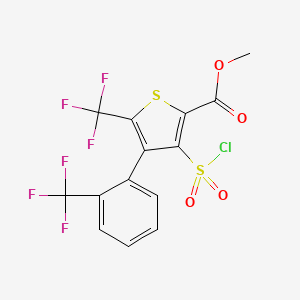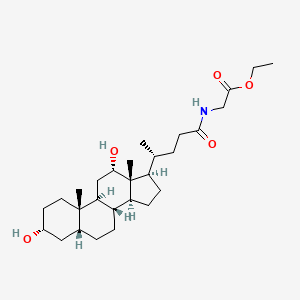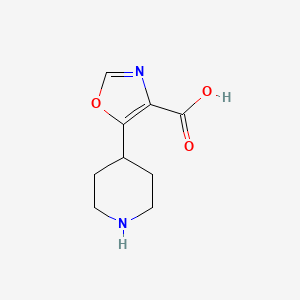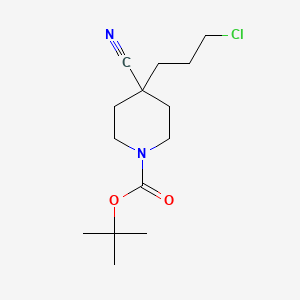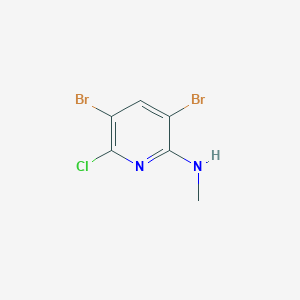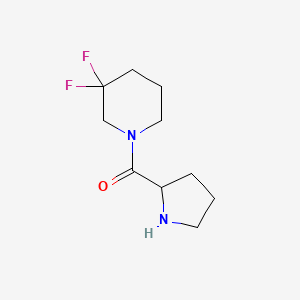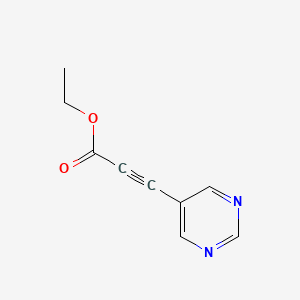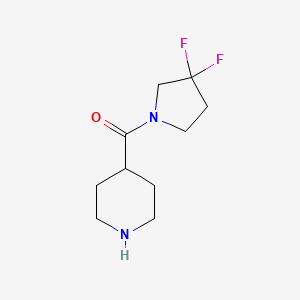
2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine
説明
“2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine” is a chemical compound with the CAS Number: 1803565-59-4. It has a molecular weight of 154.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 154.26 .科学的研究の応用
Synthesis and Chemical Properties
- Pyrrolidines, including compounds similar to 2-Methyl-4-(pyrrolidin-1-yl)pyrrolidine, are essential in the synthesis of various organic compounds, showing biological effects and potential uses in medicine and industry, such as dyes and agrochemical substances. A study on pyrrolidines synthesis through [3+2] cycloaddition highlighted the polar nature of these reactions and their potential for creating single reaction products under mild conditions (Żmigrodzka et al., 2022).
- The transformation of cyclic amines to lactams, important chemical feedstocks, can be catalyzed efficiently by CeO2-supported gold nanoparticles, demonstrating the potential of pyrrolidine and its derivatives in facilitating the synthesis of significant industrial and pharmaceutical compounds (Dairo et al., 2016).
Biological and Medicinal Applications
- Pyrrolidines play a crucial role in the synthesis of bioactive compounds. Their structure is manipulated to create derivatives with potential antibacterial and antimycobacterial activities, demonstrating the importance of pyrrolidine derivatives in developing new therapeutic agents (Belveren et al., 2018). Moreover, the synthesis of novel spiro-pyrido-pyrrolizines and pyrrolidines, and their evaluation against Mycobacterium tuberculosis, highlight the potential of pyrrolidine-based compounds in treating infectious diseases (Kumar et al., 2009).
Material Science and Other Applications
- Pyrrolidine derivatives, as part of the broader family of pyrroles, are foundational for synthesizing biologically significant molecules like heme and chlorophyll. These derivatives, through various synthetic reactions, contribute to producing materials with applications in solvents, dyes, and electrically conducting films, showcasing the versatility of pyrrolidine-based compounds in material science and beyond (Anderson & Liu, 2000).
Safety and Hazards
作用機序
Target of Action
Pyrrolidine derivatives have been reported to interact with various targets, including the androgen receptor . The role of these targets varies, but they often play crucial roles in cellular signaling and regulation.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature and ph can often impact the stability and efficacy of chemical compounds .
特性
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-9(7-10-8)11-4-2-3-5-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBGIRGMEDANQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


